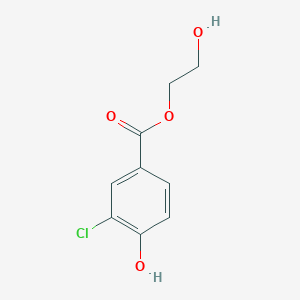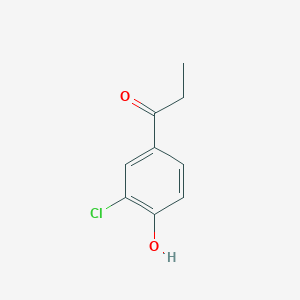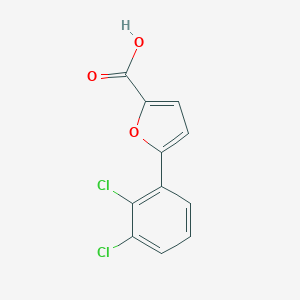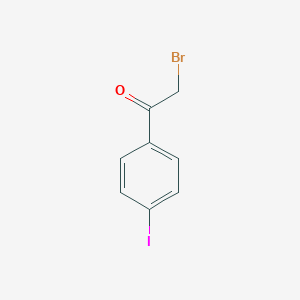
2-Bromo-1-(4-iodophenyl)ethanone
概要
説明
“2-Bromo-1-(4-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrIO . It is a halogenated derivative of acetophenone .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(4-iodophenyl)ethanone” consists of a bromoethanone group attached to an iodophenyl group . The InChI code for this compound is 1S/C8H6BrIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 .
Physical And Chemical Properties Analysis
“2-Bromo-1-(4-iodophenyl)ethanone” has a molecular weight of 324.94 g/mol . It has a computed XLogP3-AA value of 3, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 323.86467 g/mol . The topological polar surface area of the compound is 17.1 Ų .
科学的研究の応用
Synthesis of Other Compounds
“2-Bromo-1-(4-iodophenyl)ethanone” can serve as a precursor in the synthesis of a variety of other compounds. For example, it can be used to produce “2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone” and "2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone" .
Material Science Research
In the field of material science, this compound could potentially be used in the development of new materials. Its unique chemical structure might contribute to interesting physical or chemical properties .
Chromatography
The compound could be used in chromatography, a method for separating mixtures. Its unique properties might make it useful as a stationary phase or as a component of the mobile phase .
Biological Research
In biological research, “2-Bromo-1-(4-iodophenyl)ethanone” could potentially be used as a probe or marker due to its iodine content. Iodine is often used in radiolabeling, which is a technique used to track the passage of a compound through a biological system .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. For example, it could be used as a building block in the synthesis of new drugs .
Analytical Chemistry
In analytical chemistry, “2-Bromo-1-(4-iodophenyl)ethanone” could potentially be used as a reagent or a standard for calibration .
作用機序
Target of Action
This compound is a synthetic intermediate, often used in the synthesis of other complex molecules
Mode of Action
As a synthetic intermediate, the mode of action of 2-Bromo-1-(4-iodophenyl)ethanone is primarily chemical rather than biological . It can participate in various chemical reactions due to the presence of the bromine and iodine atoms, which are good leaving groups, and the carbonyl group, which is a site of high electron density .
Biochemical Pathways
As a synthetic intermediate, it is more likely to be involved in chemical synthesis pathways rather than biological pathways .
Result of Action
The results of the action of 2-Bromo-1-(4-iodophenyl)ethanone are dependent on the specific chemical reactions it is used in . As a synthetic intermediate, it can be transformed into a variety of other compounds, each with their own properties and potential biological activities .
特性
IUPAC Name |
2-bromo-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBMLJFLPWMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292534 | |
| Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-iodophenyl)ethanone | |
CAS RN |
31827-94-8 | |
| Record name | 31827-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

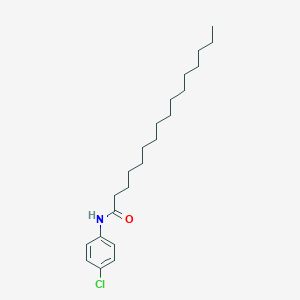

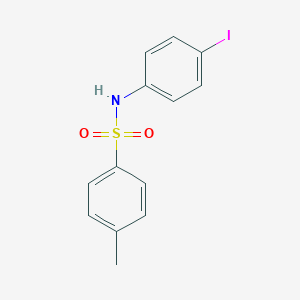
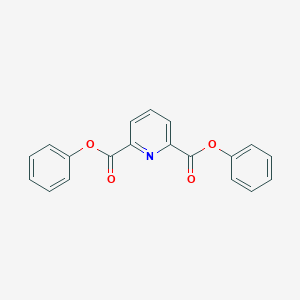
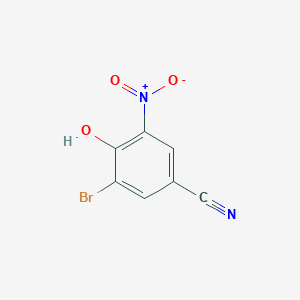

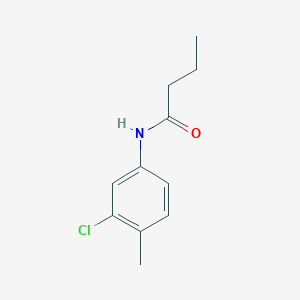

![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)
![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)
